tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Descripción
Propiedades
IUPAC Name |
tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)15-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHMEWBMMDQOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140970 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365969-81-8 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365969-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Preparation of tert-Butyl 3-iodoazetidine-1-carboxylate
This intermediate is crucial for subsequent coupling reactions. Two main synthetic approaches are reported:
The iodide intermediate is then purified and used directly in the coupling step.
Palladium-Catalyzed Coupling to Form tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
The coupling reaction involves the following key steps:
- Preparation of a zinc reagent from zinc powder, molecular sieves, and additives in tetrahydrofuran (THF).
- Addition of tert-butyl 3-iodoazetidine-1-carboxylate to the zinc reagent.
- Separate preparation of 2-bromopyrimidine with molecular sieves and degassing.
- Addition of tetrakis(triphenylphosphine)palladium(0) catalyst.
- Stirring the combined mixture for approximately 25 hours at ambient temperature.
- Workup involving filtration, aqueous sodium carbonate extraction, drying, and concentration.
- Precipitation and isolation of the product by trituration with methyl tert-butyl ether.
Reaction Conditions and Yield Summary:
| Parameter | Details |
|---|---|
| Zinc powder | 150.1 g (2.30 mol) |
| Molecular sieves | 50 g (for zinc activation) |
| Solvent | Tetrahydrofuran (THF), 4 L |
| Additives | 1,2-dibromoethane (0.28 mol), trimethylsilyl chloride (0.264 mol) |
| Temperature | 20–50 °C (initial heating), then room temperature stirring |
| Reaction time | ~18 h for zinc activation, 18 h after addition of iodide, 25 h for coupling |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0), 32.7 g (0.0283 mol) |
| Pyrimidine reagent | 2-bromopyrimidine, 253 g (1.59 mol) |
| Workup solvents | Ethyl acetate, saturated sodium carbonate aqueous solution |
| Yield | 31% isolated yield (131 g, 0.557 mol) |
| Characterization | GCMS m/z 180 ([M-tert-butyl]+1), 136 ([M-BOC]+1) |
This method was reported in detail with precise stoichiometry and conditions, highlighting the importance of molecular sieves and controlled addition of reagents for optimal results.
Alternative Protection and Intermediate Preparation
Additional methods focus on the preparation of Boc-protected azetidine derivatives, which are precursors or analogs relevant to the target compound:
- Reaction of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate in methylene chloride with triethylamine at 10–40 °C for 3–4 hours.
- Workup involves aqueous extraction, drying over sodium sulfate, filtration, and concentration.
- High yield reported (~91%) for the Boc-protected azetidine derivative.
This method provides a reliable route to protected azetidine intermediates that can be further functionalized.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The palladium-catalyzed coupling is a critical step that requires careful control of moisture and oxygen, hence the use of molecular sieves and degassing procedures.
- The zinc-mediated formation of organozinc intermediates is sensitive to reaction conditions, with temperature control and reagent addition rates affecting yield.
- The iododecarboxylation method for preparing tert-butyl 3-iodoazetidine-1-carboxylate is a significant improvement over older, lengthier methods, offering higher yield and reduced reaction time.
- The Boc protecting group is stable under the coupling conditions and facilitates purification and handling of azetidine intermediates.
- Purification by trituration and recrystallization from methyl tert-butyl ether is effective for isolating the target compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with changes in the functional groups.
Substitution: New compounds with different substituents replacing the pyrimidin-2-ylamino group.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
1. Enzyme Inhibition:
Research indicates that tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate may act as an inhibitor of specific enzymes involved in disease processes, particularly in cancer and inflammatory pathways. The presence of the pyrimidine moiety enhances binding affinity to biological targets, which is crucial for therapeutic efficacy.
2. Drug Design:
The compound serves as a building block in the synthesis of novel pharmaceuticals aimed at treating various diseases. Its ability to modify biological pathways through enzyme inhibition positions it as a valuable candidate in drug design initiatives aimed at developing new therapeutic agents.
Preliminary studies have shown that this compound exhibits significant biological activity, including:
- Anticancer Properties: The compound has been investigated for its potential role in inhibiting tumor growth through enzyme modulation.
- Anti-inflammatory Effects: Its structural characteristics suggest possible applications in reducing inflammation by targeting specific inflammatory pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
| Step | Description |
|---|---|
| Step 1 | Formation of the azetidine ring through cyclization reactions. |
| Step 2 | Introduction of the pyrimidine moiety via nucleophilic substitution. |
| Step 3 | Esterification to introduce the tert-butyl group and complete the synthesis. |
These synthetic routes allow for the efficient production of the compound while maintaining high purity levels.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to assess these interactions. Preliminary findings suggest effective binding with certain receptors or enzymes, indicating its potential therapeutic value.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidin-2-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The azetidine ring provides a rigid structure that can enhance binding affinity and selectivity .
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents on the azetidine ring, influencing molecular weight, polarity, and bioactivity. Key examples include:
Key Observations :
- Azetidine vs.
- Substituent Effects: Bromoethyl () and chlorobutanoylamino () groups introduce halogen atoms, increasing molecular weight and lipophilicity (logP ~1.8 for bromoethyl) compared to pyrimidinyl derivatives .
- Amino vs.
Research Findings and Implications
- Drug Design: Pyrimidinylamino and pyrazinylamino groups enhance interactions with biological targets (e.g., kinases) due to hydrogen-bonding and π-stacking capabilities .
- Safety Considerations: Amino substituents may increase toxicity risks compared to halogenated analogs, necessitating careful handling .
- Synthetic Flexibility : Modular approaches (e.g., and ) enable rapid diversification of azetidine-based intermediates for medicinal chemistry .
Actividad Biológica
Tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.3 g/mol
- CAS Number : 1365969-81-8
The compound features a unique azetidine ring combined with a pyrimidine moiety, which is hypothesized to contribute to its biological activity. Its structural characteristics make it an interesting candidate for further pharmacological studies.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that compounds with similar structures may interact with various biological targets, potentially influencing biochemical pathways related to cell proliferation and apoptosis.
Biochemical Pathways
Research indicates that this compound may modulate pathways involved in cancer cell signaling, particularly through interactions with proteins such as BCL6, which play a crucial role in the regulation of cell survival and apoptosis. The inhibition of BCL6 has been associated with the suppression of tumor growth in various cancer models .
Biological Activity
Initial studies have shown that this compound exhibits:
- Antiproliferative Effects : Potential to inhibit the growth of cancer cells.
- Apoptotic Induction : May promote programmed cell death in malignant cells.
These activities suggest that the compound could be developed into a therapeutic agent for cancer treatment.
Research Findings and Case Studies
A variety of studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Structure–Activity Relationships (SAR)
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl 3-(4-Oxo-3H-Pyrido[2,3-D]pyrimidin-2-Yl)aminoazetidine-1-carboxylate | C15H19N5O | Contains a different nitrogen-containing heterocycle |
| Tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate | C12H17N3O | Similar structure but with a pyridine instead of pyrimidine |
| Tert-butyl 4-(pyrimidin-2-yloxy)butanoate | C13H17N3O3 | Features an additional ether linkage |
This table highlights how variations in structure can influence biological activity, emphasizing the uniqueness of this compound.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining bioavailability and efficacy in vivo.
Preliminary data suggest that modifications to the molecular structure can enhance solubility and permeability, potentially improving bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate?
- Methodological Answer: A common approach involves functionalizing tert-butyl 3-oxoazetidine-1-carboxylate derivatives. For example, the oxime intermediate (tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate) can be synthesized using hydroxylamine derivatives, followed by substitution with pyrimidin-2-amine under nucleophilic conditions . Alternative routes include coupling reactions with activated pyrimidine intermediates, such as chloropyrimidines, in the presence of base catalysts like triethylamine . Reaction optimization often requires inert atmospheres (e.g., nitrogen) and polar aprotic solvents (e.g., DMF or dichloromethane) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Based on GHS classification, the compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) . Researchers must use:
- PPE: Nitrile gloves, lab coats, and closed-toe shoes.
- Respiratory Protection: N95/P1 masks for particulate control; OV/AG/P99 respirators for prolonged exposure .
- Ventilation: Fume hoods for synthesis or purification steps to minimize inhalation risks.
First-aid protocols include immediate eye rinsing with water (15+ minutes) and medical consultation for ingestion .
Q. How is the compound characterized structurally?
- Methodological Answer: Structural confirmation typically combines:
- NMR Spectroscopy: and NMR to verify azetidine ring substitution and pyrimidine connectivity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (CHNO, MW 235.28 g/mol) .
- X-ray Crystallography: For unambiguous confirmation, SHELX programs (e.g., SHELXL) are used for small-molecule refinement, particularly to resolve stereochemistry in azetidine derivatives .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer: Discrepancies between NMR predictions and observed signals often arise from conformational flexibility or impurities. Strategies include:
- Dynamic NMR (DNMR): To study ring puckering in azetidine derivatives at variable temperatures.
- 2D NMR Techniques: COSY and HSQC to assign overlapping proton environments.
- Crystallographic Validation: SHELXL refinement of single-crystal structures to resolve ambiguities, leveraging the program’s robustness for small-molecule precision .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer: Yield optimization requires:
- Catalyst Screening: DMAP or triethylamine to enhance nucleophilic substitution kinetics in azetidine functionalization .
- Solvent Selection: Dichloromethane or THF for improved solubility of intermediates.
- Temperature Control: Stepwise cooling (0°C to room temperature) to suppress side reactions during pyrimidine coupling .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How does the compound serve as a building block in medicinal chemistry?
- Methodological Answer: The azetidine-pyrrolidine scaffold is prized for conformational restriction, enhancing target binding. Applications include:
- Kinase Inhibitors: Pyrimidine moieties act as hinge-binding motifs. For example, analogs of this compound have been incorporated into SARS-CoV-2 3CLpro inhibitors via sulfonamide or boronic ester linkages .
- Protease Targeting: The tert-butyloxycarbonyl (Boc) group enables selective deprotection for further functionalization (e.g., coupling with peptide fragments) .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer: In silico tools assess:
- LogP: ACD/Labs or ChemAxon to estimate lipophilicity (critical for blood-brain barrier penetration).
- Solubility: QSPR models using molecular descriptors like polar surface area (PSA).
- Metabolic Stability: CYP450 interaction predictions via docking studies (AutoDock Vina) . Experimental validation involves hepatic microsome assays (e.g., rat liver S9 fractions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
